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molecular formula C8H19NO4 B1665982 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol CAS No. 86770-74-3

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

Cat. No. B1665982
M. Wt: 193.24 g/mol
InChI Key: ANOJXMUSDYSKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04705886

Procedure details

To a solution of Compound XXV (15.94 g; 72.7 mmole) in 100 ml of pyridine was added triphenylphosphine (29 g; 111 mmole). After stirring for one hour, at which time gas evolution had subsided, 50 ml of concentrated aqueous ammonium hydroxide was added and the mixture stirred overnight. The reaction mixture was concentrated under vacuum and the residue partitioned between 200 ml of water and 200 ml of ether (aqueous layer at pH 2). The aqueous layer was adjusted to pH 11 with solid sodium hydroxide and extracted three times with 150 ml n-butanol each time. The butanol extract was dried over sodium sulfate, filtered and concentrated. The residue was taken up in tetrahydrofuran and filtered. The filtrate was evaporated to a syrup which was azeotroped with toluene.
Quantity
15.94 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][OH:15])=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[OH-].[NH4+]>N1C=CC=CC=1>[NH2:1][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][OH:15] |f:2.3|

Inputs

Step One
Name
Quantity
15.94 g
Type
reactant
Smiles
N(=[N+]=[N-])CCOCCOCCOCCO
Name
Quantity
29 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one hour, at which time gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue partitioned between 200 ml of water and 200 ml of ether (aqueous layer at pH 2)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 ml n-butanol each time
EXTRACTION
Type
EXTRACTION
Details
The butanol extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a syrup which
CUSTOM
Type
CUSTOM
Details
was azeotroped with toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NCCOCCOCCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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